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Compound Name: Vupanorsen

Cat. No.: B611788

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive overview of the reasons behind the
discontinuation of the Vupanorsen clinical trial program. The information is presented in a
guestion-and-answer format to directly address potential queries from the scientific community.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the Vupanorsen clinical
development program?

The Vupanorsen clinical development program was discontinued by Pfizer and lonis
Pharmaceuticals due to a combination of insufficient efficacy and safety concerns observed in
the Phase 2b TRANSLATE-TIMI 70 trial.[1][2] While the study met its primary endpoint of
statistically significant reductions in non-high-density lipoprotein cholesterol (hon-HDL-C) and
triglycerides (TG), the magnitude of these reductions was not deemed sufficient to support the
continuation of the program for cardiovascular risk reduction or severe hypertriglyceridemia.[2]

[3]
Q2: What were the specific safety concerns that led to the trial's discontinuation?

The primary safety concerns were dose-dependent increases in liver fat (hepatic steatosis) and
elevations in the liver enzymes alanine aminotransferase (ALT) and aspartate
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aminotransferase (AST).[4][5] These findings raised concerns about the long-term safety of the
drug, particularly at the higher doses required to achieve clinically meaningful lipid lowering.

Troubleshooting Guide for Experimental Data
Interpretation

This section addresses potential questions researchers might have when analyzing the
Vupanorsen trial data.

Q3: How should the efficacy data from the TRANSLATE-TIMI 70 trial be interpreted in the
context of its discontinuation?

While Vupanorsen demonstrated statistically significant reductions in non-HDL-C and
triglycerides across all tested doses, the clinical significance of these reductions was
considered modest.[2] For a detailed comparison, the placebo-adjusted efficacy data for each
dose regimen is summarized in the table below. Researchers should note the lack of a clear
dose-response for non-HDL-C, which may have contributed to the decision to halt
development.

Q4: What is the significance of the observed elevations in liver enzymes and hepatic fat?

The dose-dependent increases in ALT, AST, and hepatic fat are significant safety signals.
Elevations in liver enzymes can indicate liver cell injury. The increase in hepatic fat fraction, as
measured by MRI-PDFF, suggests that Vupanorsen may promote the accumulation of fat in
the liver, a condition that can lead to more serious liver complications. The safety data from the
TRANSLATE-TIMI 70 trial is presented in the table below. The high incidence of liver enzyme
elevations at the highest dose was a major contributor to the discontinuation of the program.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the Phase 2b
TRANSLATE-TIMI 70 trial.

Table 1: Efficacy of Vupanorsen in Reducing Lipid Levels (Placebo-Adjusted Least Squares
Mean Percent Change from Baseline at 24 Weeks)
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Dose Regimen Non-HDL-C Reduction (%)  Triglyceride Reduction (%)
80 mg every 4 weeks -25.7 -46.9
120 mg every 4 weeks -24.4 -41.3
160 mg every 4 weeks -26.6 -50.0
60 mg every 2 weeks -22.0 -46.2
80 mg every 2 weeks -27.7 -50.9
120 mg every 2 weeks -26.3 -51.5
160 mg every 2 weeks -25.9 -56.8

Table 2: Key Safety Findings of Vupanorsen (Incidence at 24 Weeks)

Increase in Hepatic

. Injection Site ALT or AST >3x .
Dose Regimen . Fat Fraction
Reactions (%) ULN (%) .

(Relative %)

Placebo 9.1 2.3 -1.0

80 mg every 4 weeks 13.0 4.3 +24.0

120 mg every 4 weeks  13.0 4.3 +35.0

160 mg every 4 weeks 20.0 8.9 +44.0

60 mg every 2 weeks 16.7 4.2 +38.0

80 mg every 2 weeks 22.2 11.1 +55.0

120 mg every 2 weeks  23.9 17.4 +66.0

160 mg every 2 weeks  33.3 44.4 +76.0

Experimental Protocols

Lipid Panel Analysis

» Objective: To quantify the levels of various lipids and lipoproteins in patient plasma.
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» Methodology: Blood samples were collected from patients after a period of fasting. Plasma
was separated by centrifugation. Total cholesterol, HDL-C, and triglycerides were measured
using standard enzymatic colorimetric assays on an automated clinical chemistry analyzer.
Non-HDL-C was calculated by subtracting HDL-C from total cholesterol.

Liver Function Tests (LFTs)
o Objective: To assess liver health by measuring the levels of key liver enzymes.

o Methodology: Serum levels of Alanine Aminotransferase (ALT) and Aspartate
Aminotransferase (AST) were measured using standardized enzymatic rate assays on an
automated clinical chemistry analyzer. Results were reported in international units per liter
(IU/L) and compared to the upper limit of normal (ULN).

Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF)
o Objective: To non-invasively quantify the amount of fat in the liver.

» Methodology: Patients underwent MRI scans of the liver. A multi-echo gradient-echo
sequence was used to acquire images at multiple echo times. The resulting data was
processed to separate the signals from water and fat protons, allowing for the calculation of
the proton density fat fraction (PDFF) on a pixel-by-pixel basis. The mean PDFF across
multiple regions of interest within the liver was used to determine the average hepatic fat
fraction.

Visualizations
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Caption: Mechanism of action and adverse effects of Vupanorsen.
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Caption: Decision logic for Vupanorsen trial discontinuation.
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Caption: High-level experimental workflow of the TRANSLATE-TIMI 70 trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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